molecular formula C13H23NO5S B8454590 Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8454590
M. Wt: 305.39 g/mol
InChI Key: YLTJZCYZECLGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C13H23NO5S and its molecular weight is 305.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H23NO5S

Molecular Weight

305.39 g/mol

IUPAC Name

tert-butyl 3-methylsulfonyloxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H23NO5S/c1-13(2,3)18-12(15)14-9-5-6-10(14)8-11(7-9)19-20(4,16)17/h9-11H,5-8H2,1-4H3

InChI Key

YLTJZCYZECLGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester (7.55 g, 33.2 mmol), triethylamine (5.1 mL, 37 mmol), and 4-dimethylaminopyridine (36 mg, 0.3 mmol) was dissolved in 100 mL of dichloromethane and cooled to 5° C. in an ice bath. Methanesulfonyl chloride (2.6 mL, 33.2 mmol) was added to the solution dropwise and the reaction warmed to room temperature and stirred at room temperature for 18 hours. The reaction washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed to afford 3-methanesulfonyloxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester as a clear yellow oil (10.2 g); 1H NMR (300 MHz, DMSO-d6): 5.09-5.01 (m, 1H), 4.28 (s, 1H), 4.22 (s, 1H), 3.01 (s, 3H), 2.20-1.97 (m, 6H), 1.71-1.66 (m, 2H), 1.46 (s, 9H).
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound 1010 (7.55 g, 33.2 mmol), triethylamine (5.1 mL, 37 mmol), and 4-dimethylaminopyridine (36 mg, 0.3 mmol) were taken into 100 mL of dichloromethane and cooled to 5° C. in an ice bath. Methanesulfonyl chloride (2.6 mL, 33.2 mmol) was added to the solution dropwise and the reaction warmed to room temperature and stirred at room temperature for 18 hours. The reaction was washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to afford 10.2 g of 3-methanesulfonyloxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester as a mixture of isomers (Compound 1011) as a clear yellow oil; 1H NMR (300 MHz, DMSO-d6): δ 5.09-5.01 (m, 1H), 4.28 (s, 1H), 4.22 (s, 1H), 3.01 (s, 3H), 2.20-1.97 (m, 6H), 1.71-1.66 (m, 2H), 1.46 (s, 9H). This compound was used without further purification.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
36 mg
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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